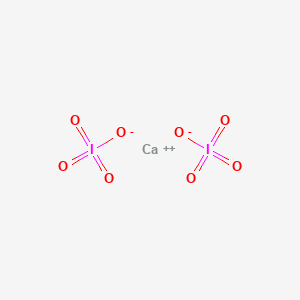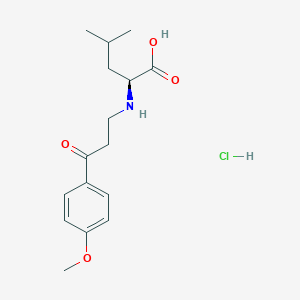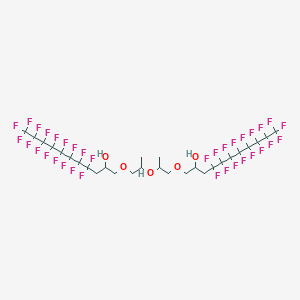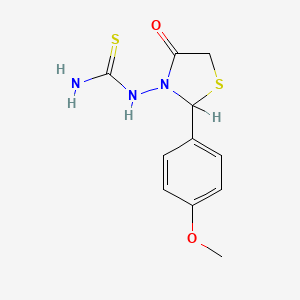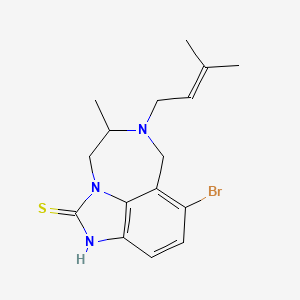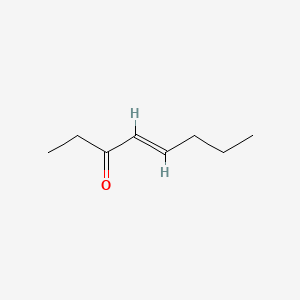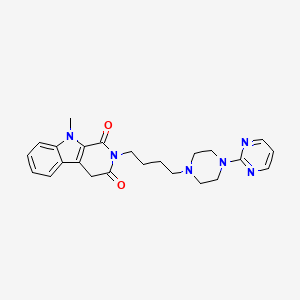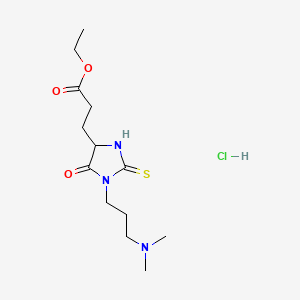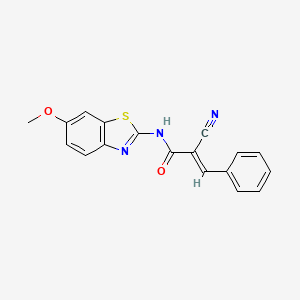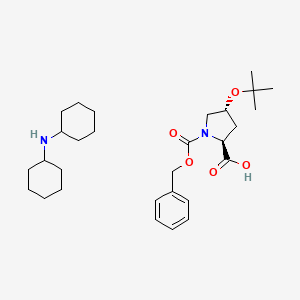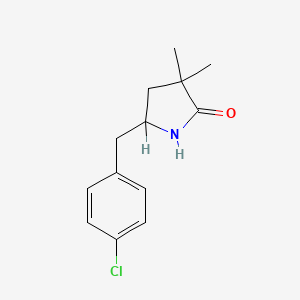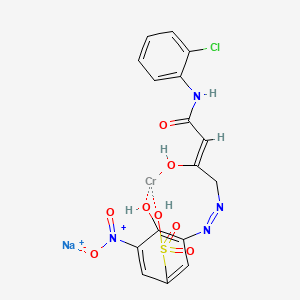
Sodium (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) is a complex organic-inorganic hybrid compound It is characterized by the presence of a chromate ion coordinated with an azo dye derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) typically involves the following steps:
Formation of the Azo Dye: The azo dye is synthesized through a diazotization reaction, where an aromatic amine (such as 2-chloroaniline) is treated with nitrous acid to form a diazonium salt. This salt is then coupled with a suitable coupling component, such as 4-hydroxy-5-nitrobenzene-1-sulphonic acid, to form the azo dye.
Chromate Coordination: The azo dye is then reacted with a chromate source, such as sodium chromate, under controlled conditions to form the final complex. The reaction is typically carried out in an aqueous medium at a specific pH to ensure proper coordination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can yield amines, which can further react to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust in acidic medium.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of nitro derivatives and other oxidized products.
Reduction: Formation of corresponding amines.
Substitution: Introduction of various functional groups on the aromatic rings.
Aplicaciones Científicas De Investigación
Sodium (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) has diverse applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of various metal ions.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in dyeing processes and as a pigment in various materials.
Environmental Chemistry: Studied for its role in the removal of pollutants from wastewater through adsorption and other mechanisms.
Mecanismo De Acción
The compound exerts its effects through various mechanisms, depending on the application:
Analytical Chemistry: Functions as a complexing agent, forming stable complexes with metal ions, which can be detected through spectroscopic methods.
Biological Activity: The azo dye component can interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer effects.
Environmental Chemistry: The chromate ion can participate in redox reactions, aiding in the degradation or removal of pollutants.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxybenzene-1-sulphonato(3-))chromate(1-)
- Sodium (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(2-)
Uniqueness
Sodium (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) is unique due to its specific coordination with the chromate ion and the presence of both azo and nitro functional groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
85896-35-1 |
|---|---|
Fórmula molecular |
C16H13ClCrN4NaO8S+ |
Peso molecular |
531.8 g/mol |
Nombre IUPAC |
sodium;3-[[(Z)-4-(2-chloroanilino)-2-hydroxy-4-oxobut-2-enyl]diazenyl]-4-hydroxy-5-nitrobenzenesulfonic acid;chromium |
InChI |
InChI=1S/C16H13ClN4O8S.Cr.Na/c17-11-3-1-2-4-12(11)19-15(23)5-9(22)8-18-20-13-6-10(30(27,28)29)7-14(16(13)24)21(25)26;;/h1-7,22,24H,8H2,(H,19,23)(H,27,28,29);;/q;;+1/b9-5-,20-18?;; |
Clave InChI |
WAXXNGNAFUEAIG-PVLBZUSGSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)NC(=O)/C=C(/CN=NC2=C(C(=CC(=C2)S(=O)(=O)O)[N+](=O)[O-])O)\O)Cl.[Na+].[Cr] |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)C=C(CN=NC2=C(C(=CC(=C2)S(=O)(=O)O)[N+](=O)[O-])O)O)Cl.[Na+].[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


